molecular formula C12H14N2O3 B1391780 Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate CAS No. 1246738-25-9

Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No.: B1391780
CAS No.: 1246738-25-9
M. Wt: 234.25 g/mol
InChI Key: RBASCXJWLKUEPY-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline ring system with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1,2-diaminobenzene with diethyl oxalate to form the quinoxaline ring, followed by methylation and subsequent functional group modifications to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives .

Scientific Research Applications

Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

Uniqueness

Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 1,3-dimethyl-2-oxo-3,4-dihydroquinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-7-11(15)14(2)10-5-4-8(12(16)17-3)6-9(10)13-7/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBASCXJWLKUEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(N1)C=C(C=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246738-25-9
Record name Methyl 1,2,3,4-tetrahydro-1,3-dimethyl-2-oxo-6-quinoxalinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246738-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

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